

# Application Notes and Protocols for *ceh-19* RNAi in *C. elegans*

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *ceh-19* protein

Cat. No.: B1177957

[Get Quote](#)

## For Researchers, Scientists, and Drug Development Professionals

### Introduction

The homeobox gene *ceh-19* in *Caenorhabditis elegans* plays a crucial role in the development and function of the pharyngeal nervous system, particularly the MC motoneurons.<sup>[1]</sup>

Disruption of *ceh-19* function leads to a range of observable phenotypes, including reduced pharyngeal pumping rates, decreased brood size, and an extended lifespan, making it a gene of interest for studies in neurodevelopment, feeding behaviors, and aging. RNA interference (RNAi) by feeding is a powerful and widely used technique in *C. elegans* to achieve gene knockdown and study gene function. This document provides a detailed protocol for performing *ceh-19* RNAi by feeding and methods for quantifying the resulting phenotypes.

### Principle

RNAi in *C. elegans* can be systemically induced by feeding the nematodes *E. coli* engineered to express double-stranded RNA (dsRNA) complementary to the target gene, in this case, *ceh-19*. The ingested dsRNA is processed by the worm's cellular machinery, leading to the degradation of the corresponding endogenous mRNA, thereby silencing gene expression. This allows for the observation of loss-of-function phenotypes.

## Quantitative Data Summary

The following tables summarize the quantitative data on phenotypes observed in *ceh-19* mutant animals. It is important to note that while RNAi-induced phenotypes are expected to be similar, the magnitude of the effect may vary. The data presented here are from studies on *ceh-19* deletion mutants and serve as a reference for expected outcomes following successful *ceh-19* RNAi.

Table 1: Pharyngeal Pumping Rate in *ceh-19* Mutants

Strain	Genotype	Pumping Rate (pumps/min)	Reference
N2 (Wild-type)	Wild-type	~250-300	[2]
<i>ceh-19(tm452)</i>	<i>ceh-19</i> deletion	Moderately reduced	[1]

Table 2: Brood Size in *ceh-19* Mutants

Strain	Genotype	Average Brood Size	Reference
N2 (Wild-type)	Wild-type	~300	[1]
<i>ceh-19(tm452)</i>	<i>ceh-19</i> deletion	Reduced	

Table 3: Lifespan in *ceh-19* Mutants

Strain	Genotype	Mean Lifespan (days)	Reference
N2 (Wild-type)	Wild-type	~17-20	[1]
<i>ceh-19(tm452)</i>	<i>ceh-19</i> deletion	Extended	

## Experimental Protocols

### Protocol 1: RNAi by Feeding for *ceh-19* Knockdown

This protocol outlines the steps for performing RNAi by feeding to knockdown *ceh-19* expression in *C. elegans*.

Materials:

- *C. elegans* strain: N2 (wild-type)
- *E. coli* strain HT115(DE3) containing the L4440 vector with a *ceh-19* dsRNA expression cassette.
- *E. coli* strain HT115(DE3) with an empty L4440 vector (control).
- Nematode Growth Medium (NGM) agar plates.
- NGM plates containing 1 mM IPTG and 25 µg/mL carbenicillin (RNAi plates).
- LB broth with ampicillin (100 µg/mL).
- M9 buffer.
- Platinum worm pick.
- Incubator at 20°C and 37°C.

Procedure:

- Prepare RNAi Bacteria Cultures:
  - Inoculate 5 mL of LB broth containing 100 µg/mL ampicillin with the *E. coli* HT115 strain carrying the *ceh-19* RNAi construct. In parallel, prepare a control culture with the empty L4440 vector.
  - Incubate the cultures overnight at 37°C with shaking.
- Seed RNAi Plates:
  - Add 1 mM IPTG to the overnight bacterial cultures to induce dsRNA expression.

- Pipette 100-200  $\mu$ L of each induced culture onto separate, labeled NGM/IPTG/Carbenicillin plates.
- Allow the bacterial lawns to dry at room temperature overnight.
- Synchronize *C. elegans* Population:
  - Prepare a synchronized population of L1 larvae by bleaching gravid adult worms and allowing the eggs to hatch in M9 buffer overnight without food.
- Expose Worms to RNAi Bacteria:
  - Pipette the synchronized L1 larvae onto the seeded RNAi plates (ceh-19 RNAi and control).
  - Alternatively, pick L4 stage worms onto the RNAi plates.
  - Incubate the plates at 20°C.
- Phenotypic Analysis:
  - Observe the F1 progeny of the worms grown on the RNAi plates for phenotypes such as reduced pharyngeal pumping, smaller brood size, and altered lifespan.

## Protocol 2: Quantification of Pharyngeal Pumping Rate

### Materials:

- ceh-19 RNAi-treated and control worms (young adults).
- NGM plates seeded with a thin lawn of OP50 *E. coli*.
- Stereomicroscope.
- Stopwatch or video recording equipment.

### Procedure:

- Transfer individual young adult worms from the *ceh-19* RNAi and control plates to fresh NGM plates seeded with OP50.
- Allow the worms to acclimate for a few minutes.
- Under the stereomicroscope, count the number of pharyngeal bulb contractions (pumps) for a set period, typically 30 seconds or 1 minute.<sup>[3][4]</sup>
- Repeat the measurement for at least 10-15 worms per condition.
- Calculate the average pumping rate (pumps per minute) for each condition and perform statistical analysis.

## Protocol 3: Brood Size Assay

Materials:

- *ceh-19* RNAi-treated and control worms (L4 stage).
- Individual NGM plates seeded with OP50 *E. coli*.

Procedure:

- Place a single L4 worm from the *ceh-19* RNAi and control plates onto an individual seeded NGM plate.
- Transfer the parent worm to a new plate every 24 hours until it ceases to lay eggs.
- Incubate the plates with the progeny at 20°C.
- Count the number of viable progeny that reach the L4 or adult stage for each parent worm.
- Calculate the average brood size for each condition and perform statistical analysis.

## Protocol 4: Lifespan Assay

Materials:

- Synchronized population of *ceh-19* RNAi-treated and control worms.

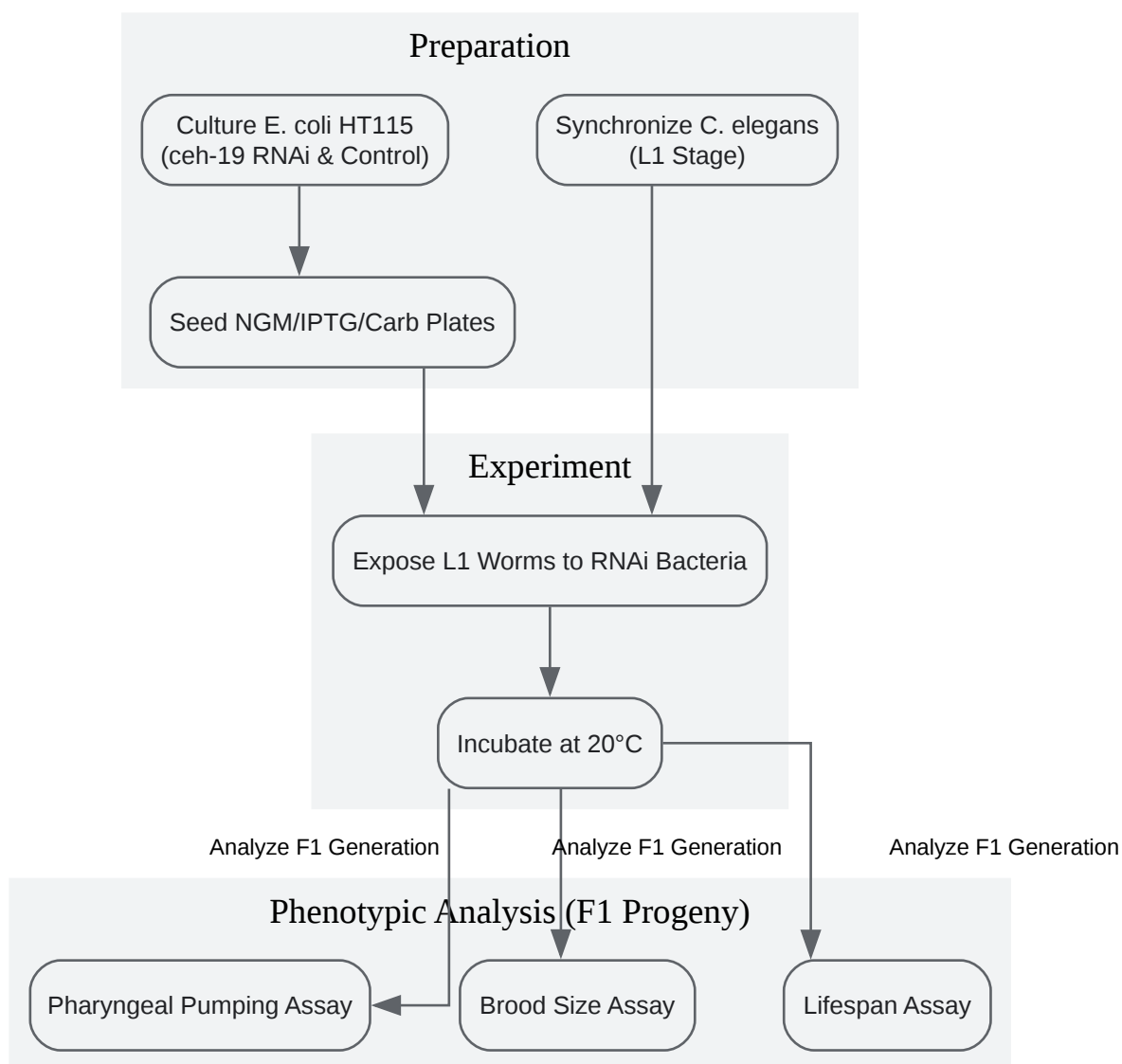
- NGM plates seeded with OP50 E. coli.
- Platinum worm pick.

Procedure:

- Transfer a synchronized population of young adult worms (day 1 of adulthood) from the ceh-19 RNAi and control plates to fresh seeded NGM plates.
- Transfer the worms to new plates every 1-2 days during the reproductive period to separate them from their progeny.
- Monitor the worms daily and score for survival. A worm is considered dead if it does not respond to gentle prodding with a platinum pick.
- Record the number of dead and censored (e.g., lost, bagged) worms each day.
- Generate survival curves and perform statistical analysis (e.g., Log-rank test).

## Visualizations

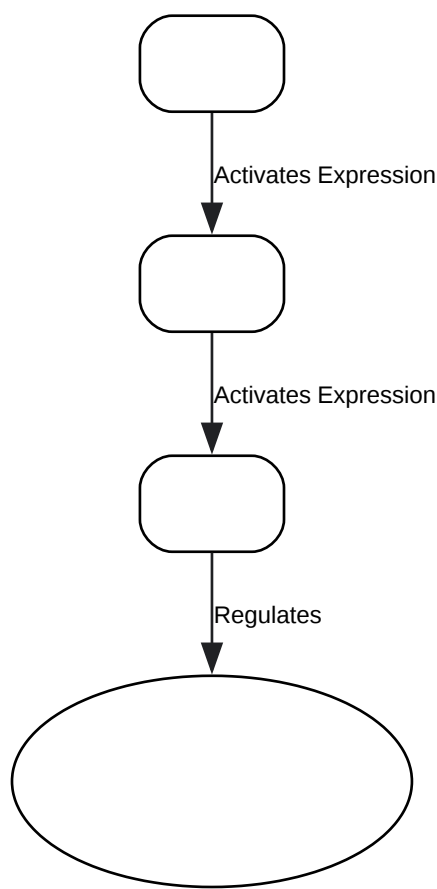
## Experimental Workflow



[Click to download full resolution via product page](#)

Caption: Experimental workflow for *ceh-19* RNAi in *C. elegans*.

## Signaling Pathway



[Click to download full resolution via product page](#)

Caption: Regulatory pathway involving pha-4, ceh-19, and flp-2.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. The Caenorhabditis elegans homeobox gene ceh-19 is required for MC motoneuron function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. C. elegans feeding - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Pharyngeal Pumping Assay for Quantifying Feeding Behavior in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]



- 4. Pharyngeal Pumping Assay for Quantifying Feeding Behavior in *Caenorhabditis elegans* - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for *ceh-19* RNAi in *C. elegans*]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1177957#protocol-for-ceh-19-rnai-in-c-elegans]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)